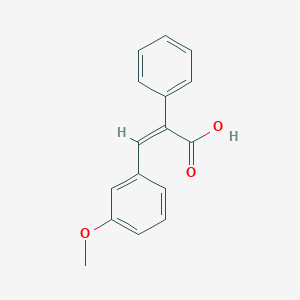![molecular formula C16H17ClN4O B2748763 2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide CAS No. 2097859-62-4](/img/structure/B2748763.png)
2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a chloro group at the second position and a complex side chain containing a pyrimidine and pyrrolidine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrimidine derivatives, have been known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets through hydrogen bonding and aromatic stacking interactions .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Similar compounds have been known to exhibit a range of biological activities .
Análisis Bioquímico
Biochemical Properties
Based on its structural similarity to other pyrimidine derivatives , it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s chemical structure, including its pyrimidine ring and the presence of the chloro, pyrrolidin, and benzamide groups.
Cellular Effects
Similar compounds have been shown to suppress the production of collagen in vitro , suggesting that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown significant reduction in the content of hydroxyproline at a concentration of 50 μM or 100 μM , suggesting potential long-term effects on cellular function.
Metabolic Pathways
Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , suggesting potential interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or amino alcohols under acidic or basic conditions.
Pyrimidine Attachment: The pyrimidine moiety is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.
Benzamide Formation: The final step involves the acylation of the pyrrolidine-pyrimidine intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chloro group in the benzamide can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine and pyrimidine rings. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted benzamides.
Oxidation Products: Pyrrolidone derivatives or oxidized pyrimidine compounds.
Hydrolysis Products: 2-chlorobenzoic acid and the corresponding amine derivative.
Aplicaciones Científicas De Investigación
2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial properties.
Biological Research: The compound can be used as a tool to study cellular pathways and mechanisms, particularly those involving pyrimidine and pyrrolidine derivatives.
Chemical Biology: It serves as a probe to investigate the structure-activity relationships of benzamide derivatives and their interactions with biological macromolecules.
Industrial Applications:
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}benzamide: Similar structure but with a pyridine ring instead of a pyrimidine, which may alter its biological activity and binding properties.
2-chloro-N-{[1-(pyrimidin-2-yl)piperidin-2-yl]methyl}benzamide: Contains a piperidine ring instead of pyrrolidine, potentially affecting its pharmacokinetics and dynamics.
2-chloro-N-{[1-(pyrimidin-2-yl)morpholin-2-yl]methyl}benzamide: Incorporates a morpholine ring, which can influence its solubility and interaction with biological targets.
Uniqueness
2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both pyrimidine and pyrrolidine rings allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-chloro-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-14-7-2-1-6-13(14)15(22)20-11-12-5-3-10-21(12)16-18-8-4-9-19-16/h1-2,4,6-9,12H,3,5,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBUNRWTLYOREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
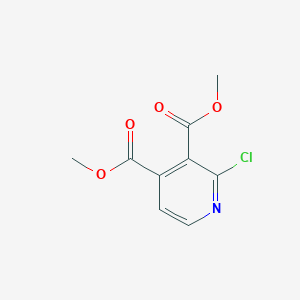
![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/new.no-structure.jpg)
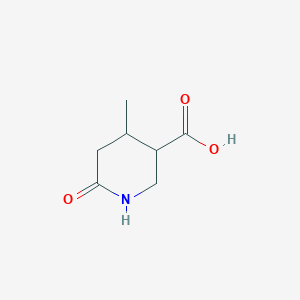
![1-(3-Fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2748685.png)
![(E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2748687.png)
![N-(2,3-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2748688.png)
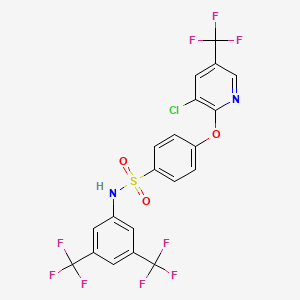
![8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2748691.png)
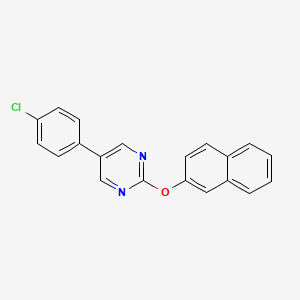
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzofuran-2-carboxamide](/img/structure/B2748697.png)
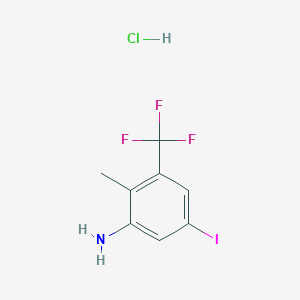
![1,1-Difluoro-5-[4-(trifluoromethyl)benzoyl]-5-azaspiro[2.3]hexane](/img/structure/B2748701.png)
